Navigating the Synthetic Landscape of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide for Researchers
Navigating the Synthetic Landscape of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide for Researchers
A Note on the Topic: The initial query for "4-(Trimethoxymethyl)benzaldehyde" did not correspond to a readily identifiable and commercially available compound with a registered CAS number. The structure, featuring a trimethoxymethyl group [-C(OCH₃)₃] at the 4-position of benzaldehyde, represents an orthoester derivative that is uncommon. In contrast, 3,4,5-Trimethoxybenzaldehyde (CAS No. 86-81-7) is a widely utilized and extensively documented aromatic aldehyde. Given its structural similarity and profound importance in medicinal chemistry and organic synthesis, this guide will provide an in-depth technical overview of 3,4,5-Trimethoxybenzaldehyde as a more pertinent and valuable subject for researchers, scientists, and drug development professionals.
Introduction: The Versatile Scaffolding of 3,4,5-Trimethoxybenzaldehyde
3,4,5-Trimethoxybenzaldehyde is a key aromatic aldehyde distinguished by the presence of three methoxy groups on the benzene ring.[1] This substitution pattern not only influences its physical and chemical properties but also renders it a valuable precursor in the synthesis of a diverse array of bioactive molecules and complex organic structures.[1] Its utility spans from being a fundamental building block in the pharmaceutical industry to applications in the fragrance and specialty chemical sectors.[1] Researchers frequently employ this compound as a starting material for the development of novel therapeutic agents, leveraging its inherent reactivity and functional group handles.[1][2] Notably, it serves as a crucial intermediate in the synthesis of the antibacterial drug Trimethoprim.[3]
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of 3,4,5-Trimethoxybenzaldehyde is paramount for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value |
| CAS Number | 86-81-7[4] |
| Molecular Formula | C₁₀H₁₂O₄[4] |
| Molecular Weight | 196.20 g/mol [4] |
| Appearance | White to off-white crystalline powder, flakes, or crystals[1] |
| Melting Point | 74-75 °C[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, methanol, acetone, benzene, toluene, and chloroform.[5] |
| Purity | ≥ 99% (Assay)[1] |
Spectroscopic data is essential for the unambiguous identification and characterization of 3,4,5-Trimethoxybenzaldehyde. While specific spectra are not provided in the search results, typical analytical techniques for its characterization would include ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Synthesis of 3,4,5-Trimethoxybenzaldehyde: A Comparative Overview
The synthesis of 3,4,5-Trimethoxybenzaldehyde can be approached through several routes, each with its own set of advantages and considerations. The choice of a particular synthetic pathway often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.
Laboratory-Scale Synthesis
For laboratory-scale preparations, two common methods are frequently employed:
-
From Vanillin: This multi-step synthesis is a classic and instructive route.
-
Rosenmund Reduction of Eudesmic Acid Acyl Chloride: This method offers a more direct conversion to the aldehyde.[2]
Industrial-Scale Production
On an industrial scale, economic and environmental factors drive the choice of synthesis. A common industrial method involves:
-
From p-Cresol: This process begins with the aromatic substitution of p-cresol with bromine, followed by a nucleophilic substitution with sodium methoxide. The final step involves the oxidation of the methyl group to an aldehyde.[2]
A more recent and environmentally conscious approach utilizes 1,2,3-trimethoxybenzene as the starting material, which undergoes substitution and oxidation reactions.[5] This method is advantageous due to the use of cheaper, readily available, and safer raw materials, making it suitable for large-scale industrial production.[5]
Key Reactions and Applications in Drug Discovery
The reactivity of 3,4,5-Trimethoxybenzaldehyde is dominated by its aldehyde functional group and the electron-rich aromatic ring. This dual reactivity makes it a versatile intermediate in the synthesis of a wide range of compounds.
Reactions of the Aldehyde Group
The aldehyde moiety readily undergoes nucleophilic addition and condensation reactions, which are fundamental to its utility in building molecular complexity.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid.[6]
-
Reductive Amination: Reaction with amines in the presence of a reducing agent provides substituted benzylamines, a common scaffold in medicinal chemistry.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the formation of carbon-carbon double bonds, providing access to stilbene and other vinyl derivatives.
-
Knoevenagel Condensation: This base-catalyzed reaction with active methylene compounds, such as malononitrile, is a powerful tool for C-C bond formation.[7] The electron-donating methoxy groups on the ring influence the electrophilicity of the carbonyl carbon, and thus the reaction kinetics.[7]
-
Baylis-Hillman Reaction: This reaction involves the coupling of the aldehyde with an activated alkene, catalyzed by a tertiary amine, to form multifunctional adducts.[8]
Electrophilic Aromatic Substitution
The three methoxy groups are strong activating groups, directing electrophiles to the ortho and para positions. However, in 3,4,5-Trimethoxybenzaldehyde, the available positions on the ring are sterically hindered, which can influence the regioselectivity of these reactions.
Applications as a Pharmaceutical Intermediate
3,4,5-Trimethoxybenzaldehyde is a cornerstone in the synthesis of numerous pharmaceutical agents.[2][3] Its most prominent role is as a key intermediate in the production of Trimethoprim , a potent antibacterial agent.[3] It is also a precursor for the synthesis of other drugs such as cintriamide, roletamide, trimethoquinol (tretoquinol), and trimazosin.[2] Furthermore, its derivatives have shown promise as antimicrobial agents.[3]
Experimental Protocols
The following protocols are illustrative examples of common reactions involving 3,4,5-Trimethoxybenzaldehyde. Researchers should always consult primary literature and adhere to standard laboratory safety procedures.
Protocol: Oxidation to 3,4,5-Trimethoxybenzoic Acid
This protocol provides a general procedure for the oxidation of 3,4,5-Trimethoxybenzaldehyde.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Oxidizing agent (e.g., potassium permanganate, chromic acid)
-
Appropriate solvent (e.g., acetone, water)
-
Acid for workup (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 3,4,5-Trimethoxybenzaldehyde in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add the oxidizing agent to the solution. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench any excess oxidizing agent.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid product or extract the aqueous layer with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol: Knoevenagel Condensation with Malononitrile
This protocol outlines a general procedure for the Knoevenagel condensation.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Malononitrile
-
Basic catalyst (e.g., piperidine, sodium ethoxide)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-Trimethoxybenzaldehyde and malononitrile in the chosen solvent.
-
Add a catalytic amount of the basic catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
The product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent.
Visualization of Key Synthetic Pathways
The following diagrams illustrate the central role of 3,4,5-Trimethoxybenzaldehyde in synthesis.
Caption: Synthetic origins and applications of 3,4,5-Trimethoxybenzaldehyde.
Caption: Major reaction pathways of 3,4,5-Trimethoxybenzaldehyde.
Conclusion: An Indispensable Tool in Modern Synthesis
3,4,5-Trimethoxybenzaldehyde stands as a testament to the power of substituted aromatic aldehydes in the construction of complex and biologically relevant molecules. Its rich chemistry, coupled with its commercial availability and well-established synthetic routes, ensures its continued importance in both academic research and industrial drug development. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a foundational resource for scientists and researchers looking to harness the synthetic potential of this versatile chemical building block.
References
-
3,4,5-Trimethoxybenzaldehyde - Chem-Impex. (URL: [Link])
-
Benzaldehyde, 3,4,5-trimethoxy- - NIST WebBook. (URL: [Link])
-
3,4,5-Trimethoxybenzaldehyde - Wikipedia. (URL: [Link])
- CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google P
-
Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and N,N-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture - ResearchGate. (URL: [Link])
-
Baylis-Hillman Reaction - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benzaldehyde, 3,4,5-trimethoxy- [webbook.nist.gov]
- 5. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Baylis-Hillman Reaction [organic-chemistry.org]




